molecular formula C21H18N4O B12898034 N-Cyclopropyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine CAS No. 787591-25-7

N-Cyclopropyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine

Cat. No.: B12898034
CAS No.: 787591-25-7
M. Wt: 342.4 g/mol
InChI Key: FUCROBUONVAVGR-UHFFFAOYSA-N
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Description

N-Cyclopropyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine is an organic compound belonging to the class of imidazopyrazines These compounds are characterized by a pyrazine ring fused to an imidazole ring, forming a heteropolycyclic structure

Preparation Methods

The synthesis of N-Cyclopropyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the following steps:

Chemical Reactions Analysis

N-Cyclopropyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

    Cyclization: Intramolecular cyclization reactions are crucial in forming the imidazopyrazine core structure.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets. The imidazopyrazine group can fit into the hinge regions of certain kinases, forming hydrogen-bond interactions with key amino acids . This interaction can inhibit the activity of these kinases, leading to various biological effects.

Comparison with Similar Compounds

N-Cyclopropyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine can be compared with other similar compounds, such as:

This compound stands out due to its unique cyclopropyl and phenoxyphenyl substituents, which can enhance its biological activity and specificity.

Properties

CAS No.

787591-25-7

Molecular Formula

C21H18N4O

Molecular Weight

342.4 g/mol

IUPAC Name

N-cyclopropyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C21H18N4O/c1-2-4-17(5-3-1)26-18-10-6-15(7-11-18)19-14-23-21-20(24-16-8-9-16)22-12-13-25(19)21/h1-7,10-14,16H,8-9H2,(H,22,24)

InChI Key

FUCROBUONVAVGR-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC=CN3C2=NC=C3C4=CC=C(C=C4)OC5=CC=CC=C5

Origin of Product

United States

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